molecular formula C9H9FO4S B1298934 3-[(4-Fluorophenyl)sulfonyl]propanoic acid CAS No. 682760-24-3

3-[(4-Fluorophenyl)sulfonyl]propanoic acid

Cat. No.: B1298934
CAS No.: 682760-24-3
M. Wt: 232.23 g/mol
InChI Key: AUOJGJQMJQUYSP-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfonyl]propanoic acid is an organic compound with the molecular formula C9H9FO4S and a molecular weight of 232.23 g/mol This compound features a sulfonyl group attached to a propanoic acid moiety, with a fluorine atom substituted on the phenyl ring

Biochemical Analysis

Biochemical Properties

3-[(4-Fluorophenyl)sulfonyl]propanoic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that are involved in metabolic pathways. For instance, this compound has been shown to inhibit certain enzymes, thereby affecting the overall metabolic flux within cells. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites. Furthermore, it can affect cell signaling pathways by interacting with receptors and other signaling molecules, thereby modulating cellular responses to environmental changes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, it can interact with transcription factors, leading to alterations in gene expression and subsequent changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic processes and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and disruption of metabolic pathways. Threshold effects have also been noted, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that excessive doses of this compound can result in cellular damage and impaired organ function .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in the breakdown and synthesis of metabolites. Additionally, this compound can affect the levels of specific metabolites, leading to changes in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence energy production and metabolic processes. Additionally, its localization to the nucleus can affect gene expression and cellular responses to environmental stimuli .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Fluorophenyl)sulfonyl]propanoic acid typically involves the sulfonylation of a fluorophenyl compound followed by the introduction of the propanoic acid group. One common method includes:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification processes, and safety measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under elevated temperatures.

Major Products:

Scientific Research Applications

3-[(4-Fluorophenyl)sulfonyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing various biochemical pathways .

Comparison with Similar Compounds

    3-[(4-Chlorophenyl)sulfonyl]propanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    3-[(4-Bromophenyl)sulfonyl]propanoic acid: Contains a bromine atom in place of fluorine.

    3-[(4-Methylphenyl)sulfonyl]propanoic acid: Features a methyl group instead of a halogen.

Uniqueness: 3-[(4-Fluorophenyl)sulfonyl]propanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and binding properties compared to its analogs with different substituents .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOJGJQMJQUYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351871
Record name 3-[(4-fluorophenyl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682760-24-3
Record name 3-[(4-fluorophenyl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorobenzenesulfonyl)propanoic acid
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